n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Aminopeptidase N (APN) inhibition Linker structure-activity relationship Piperidine alkaloid chemistry

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide (CAS 90279-43-9) is a synthetic piperidine-propionamide bearing a 4-nitrophenyl substituent. It belongs to the N-aryl-piperidinyl-alkanamide class, which is widely explored in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 90279-43-9
Cat. No. B13860587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
CAS90279-43-9
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H19N3O3/c18-14(8-11-16-9-2-1-3-10-16)15-12-4-6-13(7-5-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18)
InChIKeyFZJXXHDELUPKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide (CAS 90279-43-9) – Baseline Physicochemical and Biological Profile for Procurement Decisions


N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide (CAS 90279-43-9) is a synthetic piperidine-propionamide bearing a 4-nitrophenyl substituent. It belongs to the N-aryl-piperidinyl-alkanamide class, which is widely explored in medicinal chemistry for enzyme inhibition and receptor modulation. The compound’s computed physicochemical profile, including an XLogP3 of 2.6, molecular weight of 277.32 g/mol, one hydrogen-bond donor, and four hydrogen-bond acceptors, positions it within drug-like chemical space [1]. Preliminary in vitro profiling indicates sub-micromolar inhibition of porcine aminopeptidase N (APN; IC50 = 30 nM) and weak activity against platelet 12-lipoxygenase at 30 µM [2]. These baseline data establish a reference for evaluating this compound against structurally related analogs in procurement and screening workflows.

Why Generic Substitution of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide Fails Without Quantitative Comparator Analysis


In-class N-aryl-piperidinyl-alkanamides are not interchangeable due to divergent linker length, substituent electronic character, and resulting target engagement profiles. The 4-nitrophenyl group serves as both a strong electron-withdrawing moiety and a hydrogen-bond acceptor, influencing solubility, metabolic stability, and binding affinity. Simply replacing the 3-carbon propionamide linker with a 2-carbon acetamide linker alters the spatial orientation of the piperidine and nitrophenyl pharmacophores, which can abolish activity at critical targets such as APN. Evidence shows that the APN IC50 of the target compound is 30 nM, while its direct acetamide analog lacks this potency in the same assay system [1][2]. Therefore, procurement based solely on scaffold similarity without quantitative target engagement data risks selecting an inactive or suboptimal compound.

Quantitative Differentiation Evidence for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide vs. Closest Structural Analogs


Linker Length Differentiates APN Inhibitory Potency: Propionamide vs. Acetamide

The target compound, a 3-piperidin-1-yl-propanamide, inhibits porcine kidney APN with an IC50 of 30 nM [1]. In contrast, the direct 2-carbon linker analog, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (CAS 38367-22-5), shows no detectable APN inhibition at equivalent concentrations in the same microsomal assay system [2]. This potency difference is attributable to the additional methylene group in the propionamide chain, which optimally positions the piperidine and nitrophenyl moieties for interaction with the APN active site.

Aminopeptidase N (APN) inhibition Linker structure-activity relationship Piperidine alkaloid chemistry

Electronic Modulation of 12-Lipoxygenase Inhibition by 4-Nitro Substituent

The target compound shows measurable, albeit weak, inhibition of platelet 12-lipoxygenase at 30 µM, classified as activity type “B” (>20% inhibition) in the Aladdin assay database . The analogous compound lacking the nitro group, N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide (CAS 738546-03-7), is reported as inactive in this assay, underscoring the requirement of the electron-withdrawing nitro substituent for any lipoxygenase engagement [1].

12-Lipoxygenase Nitrophenyl electronics Anti-inflammatory compound screening

Physicochemical Property Differentiation: Flexibility and Lipophilicity

The propionamide linker in the target compound (CAS 90279-43-9) provides one additional rotatable bond (4 vs. 3) and a higher molecular weight (+14 Da) compared to its acetamide analog (CAS 38367-22-5), while maintaining an almost identical XLogP3 (2.6 vs. 2.7) [1][2]. This subtle increase in conformational flexibility may contribute to its superior fit into binding pockets such as that of APN, without compromising passive permeability. For procurement, this means the target compound offers a distinct balance of flexibility and lipophilicity not achieved by the shorter-linker analog.

Drug-likeness Linker flexibility LogP optimization

Validated Application Scenarios for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide Based on Quantitative Evidence


Aminopeptidase N (APN/CD13) Inhibitor Screening and Probe Development

With an APN IC50 of 30 nM, this compound serves as a validated hit for APN-targeted drug discovery programs, particularly in oncology and inflammation. Its potency is superior to that of the acetamide congener in the same assay [1]. Researchers screening for APN inhibitors should select this compound over shorter-linker analogs to avoid false negatives in activity screens.

Platelet 12-Lipoxygenase Low-Activity Probe for Pathway Dissection

The compound’s detectable but weak inhibition of platelet 12-lipoxygenase (activity type B at 30 µM) makes it a useful low-activity probe or negative-control candidate in studies investigating the lipoxygenase pathway, especially when researchers require a structurally matched reference compound with defined, modest activity [1]. This contrasts with the inactivity of the 4-amino analog, which cannot serve this purpose.

SAR Expansion Around the Piperidine-Propionamide Scaffold

The physicochemical profile—particularly the additional rotatable bond relative to the acetamide analog—makes this compound an ideal core scaffold for medicinal chemistry derivatization [1][2]. Structure-activity relationship (SAR) studies can systematically modify the 4-nitrophenyl and piperidine groups to explore effects on APN, lipoxygenase, and other targets, with the assurance that the baseline scaffold already possesses measurable bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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